REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH3:11]CN(CC)CC.S(Cl)(Cl)(=O)=O>CO>[CH3:11][O:9][C:8]([C:5]1[N:6]=[CH:7][C:2]([Br:1])=[CH:3][N:4]=1)=[O:10]
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=NC1)C(=O)O
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Name
|
|
Quantity
|
5.98 g
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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5.3 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at rt for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0 degrees Celsius
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Type
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ADDITION
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Details
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After addition
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with sodium bicarbonate, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give the pure product
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC=C(C=N1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |